



Application Note: Development of a Stability-Indicating Method for N-Nitroso Lisinopril

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Compound of Interest		
Compound Name:	N-Nitroso Lisinopril	
Cat. No.:	B8821601	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. **N-Nitroso Lisinopril** is a potential nitrosamine impurity of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] The secondary amine moiety in the lisinopril structure is susceptible to nitrosation, which can lead to the formation of **N-Nitroso Lisinopril** during the manufacturing process or storage of the drug product.[2]

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine impurities in drug products.[3][4] Consequently, the development of sensitive and specific analytical methods for the detection and quantification of these impurities is crucial. A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, which may be formed under various stress conditions.[5]

This application note provides a comprehensive protocol for the development and validation of a stability-indicating analytical method for **N-Nitroso Lisinopril** using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific validated method for the direct analysis of intact **N-Nitroso Lisinopril** is not widely available in the public domain, this



document outlines a proposed method based on established analytical principles for nitrosamines and lisinopril, along with a detailed procedure for its validation.

Analytical Method Development

The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of **N-Nitroso Lisinopril**. LC-MS/MS is a powerful technique for trace-level analysis of impurities in complex matrices.[6]

Proposed Chromatographic and Mass Spectrometric Conditions

The following conditions are proposed as a starting point for method development and optimization.



Parameter	Proposed Condition
Chromatographic System	UHPLC/HPLC system with a binary pump, autosampler, and column oven
Analytical Column	C18, 2.1 x 100 mm, 1.8 µm or similar
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Elution	See Table 2 for a proposed gradient
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μL
Mass Spectrometer	Triple Quadrupole Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI), Positive Mode
MRM Transitions	To be determined using a reference standard of N-Nitroso Lisinopril
Source Parameters	To be optimized for N-Nitroso Lisinopril

Table 1: Proposed LC-MS/MS Method Parameters

Time (min)	% Mobile Phase B
0.0	5
1.0	5
8.0	95
10.0	95
10.1	5
15.0	5



Table 2: Proposed Gradient Elution Program

Experimental Protocols Materials and Reagents

- N-Nitroso Lisinopril reference standard (purity >95%)[7]
- · Lisinopril reference standard
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Hydrochloric acid (analytical grade)
- Sodium hydroxide (analytical grade)
- Hydrogen peroxide (30%, analytical grade)

Standard and Sample Preparation

Standard Solution:

- Prepare a stock solution of N-Nitroso Lisinopril (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
- Perform serial dilutions to prepare working standard solutions for calibration curve construction (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Solution (for Lisinopril Drug Substance):

- Accurately weigh and dissolve a known amount of the lisinopril drug substance in the diluent to achieve a final concentration (e.g., 1 mg/mL).
- Filter the solution through a 0.22 μm syringe filter before injection.



Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5] The **N-Nitroso Lisinopril** is subjected to various stress conditions to induce degradation.

3.3.1. Acid Hydrolysis:

- Treat a solution of **N-Nitroso Lisinopril** with 0.1 M HCl.
- Incubate the solution at 60 °C for 24 hours.
- Neutralize the solution with an appropriate amount of 0.1 M NaOH.
- Dilute to the final concentration with the diluent.

3.3.2. Base Hydrolysis:

- Treat a solution of N-Nitroso Lisinopril with 0.1 M NaOH.
- Incubate the solution at 60 °C for 24 hours.
- Neutralize the solution with an appropriate amount of 0.1 M HCl.
- Dilute to the final concentration with the diluent.

3.3.3. Oxidative Degradation:

- Treat a solution of **N-Nitroso Lisinopril** with 3% H₂O₂.
- Keep the solution at room temperature for 24 hours.
- Dilute to the final concentration with the diluent.

3.3.4. Thermal Degradation:

- Expose a solid sample of N-Nitroso Lisinopril to dry heat at 80 °C for 48 hours.
- Dissolve the stressed sample in the diluent to the final concentration.



3.3.5. Photolytic Degradation:

- Expose a solution of N-Nitroso Lisinopril to UV light (254 nm) and visible light in a photostability chamber.
- Analyze the sample at appropriate time points.

A control sample (unstressed) should be analyzed alongside the stressed samples.

Data Presentation Forced Degradation Results

The results of the forced degradation studies should be summarized to demonstrate the specificity of the method.

Stress Condition	% Degradation of N- Nitroso Lisinopril	Peak Purity of N-Nitroso Lisinopril
0.1 M HCl, 60 °C, 24h	To be determined	To be determined
0.1 M NaOH, 60 °C, 24h	To be determined	To be determined
3% H ₂ O ₂ , RT, 24h	To be determined	To be determined
Dry Heat, 80 °C, 48h	To be determined	To be determined
Photolytic Exposure	To be determined	To be determined

Table 3: Summary of Forced Degradation Studies on N-Nitroso Lisinopril

Method Validation Summary

The proposed analytical method must be validated according to ICH Q2(R1) guidelines.



Validation Parameter	Acceptance Criteria	Result
Specificity	No interference at the retention time of N-Nitroso Lisinopril.	To be determined
Linearity (R²)	≥ 0.995	To be determined
Range	To be defined based on expected impurity levels.	To be determined
Accuracy (% Recovery)	80.0% to 120.0%	To be determined
Precision (% RSD)	Repeatability (≤ 15.0%), Intermediate Precision (≤ 15.0%)	To be determined
Limit of Detection (LOD)	To be determined	To be determined
Limit of Quantitation (LOQ)	To be determined	To be determined
Robustness	No significant impact on results with small variations in method parameters.	To be determined

Table 4: Method Validation Parameters and Acceptance Criteria

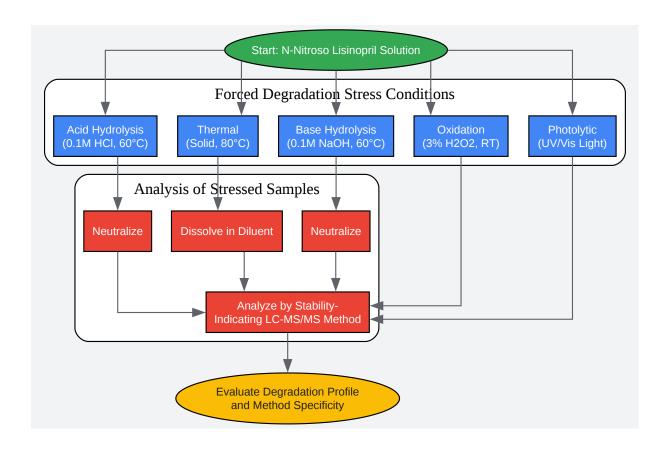
Visualizations



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Caption: Workflow for the analysis of N-Nitroso Lisinopril.





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Caption: Protocol for forced degradation studies.

Conclusion

The development and validation of a robust stability-indicating method for the determination of **N-Nitroso Lisinopril** is critical for ensuring the quality and safety of lisinopril drug products.

The proposed LC-MS/MS method provides a sensitive and selective approach for the quantification of this potential impurity. The detailed protocols for method development, forced degradation studies, and validation outlined in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. Successful validation of this method will ensure compliance with global regulatory requirements for the control of nitrosamine impurities.



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